6-Chloro-3-methyl-1H-2-benzopyran-1-one
Description
6-Chloro-3-methyl-1H-2-benzopyran-1-one is a bicyclic heterocyclic compound featuring a benzopyranone core with substituents at positions 3 (methyl) and 6 (chlorine). The 1H-2-benzopyran-1-one system places the ketone at position 1 and the oxygen heteroatom in the pyran ring at position 2. This structural arrangement distinguishes it from chromones (4H-1-benzopyran-4-ones) and other isomers. The chlorine and methyl groups influence electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
61436-71-3 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
InChI Key |
ICDGLSSMLXKXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-alkynylbenzaldehydes in the presence of a suitable catalyst. For example, a silver-catalyzed aerobic oxidation followed by 6-endo heterocyclization can be employed to obtain the desired isochromen-1-one derivative . Another approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides, which provides highly functionalized 3-isochromanones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 6-chloro-3-methyl-1H-isochromen-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted isochromen-1-one derivatives.
Scientific Research Applications
6-chloro-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-isochromen-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Isomerism: The positional differences in benzopyranone systems (1H-2 vs. 4H-1) require further study to correlate with biological activity or material properties.
- Data Limitations : Direct experimental data for 6-Chloro-3-methyl-1H-2-benzopyran-1-one are absent in the provided evidence, highlighting the need for targeted synthesis and characterization.
Biological Activity
6-Chloro-3-methyl-1H-2-benzopyran-1-one, also known as 6-chloro-3-methylisochromen-1-one, is a chemical compound belonging to the isocoumarin family. This compound has garnered attention due to its potential biological activities , including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
| Property | Value |
|---|---|
| CAS No. | 61436-71-3 |
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | 6-chloro-3-methylisochromen-1-one |
| InChI Key | ICDGLSSMLXKXIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Anticancer Activity
Research indicates that compounds similar to 6-chloro-3-methyl-1H-2-benzopyran-1-one exhibit significant cytotoxicity against various cancer cell lines. A study involving the synthesis of related chromone derivatives showed that certain compounds had comparable tumor specificity and lower cytotoxicity against normal human oral cells compared to standard anticancer drugs . The mechanism of action is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways, although detailed mechanisms for this specific compound remain to be fully elucidated.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies on isocoumarins have demonstrated potential effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the chlorine atom at the 6th position may enhance its reactivity and biological activity, which warrants further investigation into its spectrum of antimicrobial efficacy.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of benzopyran derivatives and their biological activities. These studies often utilize computational methods to predict the biological behavior based on structural features, which can inform future drug design efforts .
Study on Cytotoxicity
A notable case study evaluated the cytotoxic effects of various chromone derivatives, including those related to 6-chloro-3-methyl-1H-2-benzopyran-1-one, against human oral squamous cell carcinoma (OSCC) lines. The study utilized the MTT assay to determine cell viability after treatment with different concentrations of the compounds. Results indicated that some derivatives exhibited promising anticancer activity with specific IC50 values, demonstrating their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict how 6-chloro-3-methyl-1H-2-benzopyran-1-one interacts with target proteins involved in cancer and microbial resistance. These studies help identify binding affinities and interactions that can guide modifications to enhance efficacy and reduce toxicity . Such computational analyses are crucial for understanding the pharmacological profiles of new derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
